molecular formula C10H15NO B049911 3-DIETHYLAMINOPHENOL CAS No. 91-68-9

3-DIETHYLAMINOPHENOL

Cat. No.: B049911
CAS No.: 91-68-9
M. Wt: 165.23 g/mol
InChI Key: WAVOOWVINKGEHS-UHFFFAOYSA-N
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Description

3-(Diethylamino)phenol, also known as N,N-Diethyl-3-aminophenol or 3-Hydroxy-N,N-diethylaniline, is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a diethylamino group attached to the benzene ring. This compound is used as a precursor in the synthesis of various dyes and other chemical compounds .

Scientific Research Applications

3-(Diethylamino)phenol has a wide range of applications in scientific research:

Safety and Hazards

3-(Diethylamino)phenol is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and is suspected of causing genetic defects . It is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

3-Diethylaminophenol, also known as 3-(Diethylamino)phenol, is a chemical compound that acts by donating electrons to other molecules . The primary targets of this compound are specific substrates that can accept these electrons . The role of these targets is to facilitate the conversion of certain compounds into their reduced forms .

Mode of Action

The mode of action of this compound involves the transfer of electrons to its targets . This electron transfer leads to the formation of new chemical bonds and the reduction of oxidation states in the reaction system . As a result, the compound facilitates the conversion of its targets into their reduced forms .

Biochemical Pathways

It’s known that the compound’s electron-donating action can influence various biochemical reactions, particularly those involving redox processes .

Pharmacokinetics

The compound’s solubility in water, alcohol, ether, and alkali suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the reduction of oxidation states in the reaction system . This leads to the conversion of specific substrates into their reduced forms . The molecular and cellular effects of this action would depend on the nature of the substrates and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the solvent environment Additionally, factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Diethylamino)phenol can be synthesized through several methods. One common method involves the reaction of resorcinol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of 3-(Diethylamino)phenol often involves large-scale reactors where resorcinol and diethylamine are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Similar structure but with dimethylamino group instead of diethylamino.

    4-(Diethylamino)phenol: Similar structure but with the diethylamino group at the para position.

    N,N-Diethyl-3-hydroxyaniline: Another name for 3-(Diethylamino)phenol.

Uniqueness: 3-(Diethylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for various dyes and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

3-(diethylamino)phenol
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InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3
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InChI Key

WAVOOWVINKGEHS-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC(=CC=C1)O
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Molecular Formula

C10H15NO
Record name 3-DIETHYLAMINOPHENOL
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DSSTOX Substance ID

DTXSID9025037
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Molecular Weight

165.23 g/mol
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Physical Description

3-diethylaminophenol is a black solid. (NTP, 1992), Black solid; [CAMEO] Crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

529 to 536 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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CAS No.

91-68-9
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Melting Point

149 to 172 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

32.1 g (0.25 mol) of o-chlorophenol were slowly added dropwise under nitrogen to a mixture of 20.5 g (0.5 mol) of 95% by weight pure crystalline sodium amide and 750 ml of diethylamine. The reaction mixture was refluxed under nitrogen for 72 h with stirring. The workup comprised hydrolysis with 100 ml of saturated aqueous ammonium chloride solution, distillative removal of excess diethylamine, neutralization with dilute hydrochloric acid up to a pH of 7.5, extraction of the residue with a total of 600 ml of methylene chloride, drying over sodium sulfate and concentrating of the organic phase. Thereafter the crude oil thus obtained (46.3 g) was distilled, which yielded 31.5 g (76%) of 3-diethylaminophenol (purity>96% (GC)).
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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